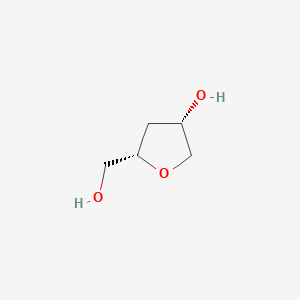

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Descripción general

Descripción

“(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol” is a chemical compound with the CAS Number: 204509-08-0 . Its IUPAC name is 1,4-anhydro-3-deoxy-D-threo-pentitol . The compound has a molecular weight of 118.13 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . The country of origin for this compound is CN .Aplicaciones Científicas De Investigación

COX-2 Inhibitory Activities

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol and its derivatives have been explored for their COX-2 inhibitory activities. Certain compounds in this group demonstrated significant inhibition and selectivity towards COX-2, influenced by the group present at C-5 of tetrahydrofuran and the substituents at the phenyl rings. These interactions significantly impact the activities of these molecules (Singh et al., 2008).

Reduction in Biomass-Derived Furanic Compounds

This compound plays a role in the catalytic reduction of biomass-derived furanic compounds. Reduction processes involving hydrogenation of the furan ring and other reactions can produce various products such as tetrahydrofurfuryl alcohol and bis(hydroxymethyl)tetrahydrofuran (Nakagawa et al., 2013).

Synthesis of Branched Tetrahydrofurane δ-Sugar Amino Acid

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol serves as a building block in synthesizing branched tetrahydrofurane δ-sugar amino acids. These derivatives have potential applications in peptidomimetics due to the presence of the tetrahydrofurane ring that imparts conformational restrictions (Defant et al., 2011).

Ring Conformational Properties

Studies on derivatives prepared from diene diacetate precursors, including (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol, reveal insights into the ring conformational properties of these compounds. Different conformations in various derivatives were observed, influenced by factors like hydrogen bonding and the presence of fused bicyclic ring systems (Guzei et al., 2003).

Reduction of 5-Hydroxymethylfurfural Formation

Flavan-3-ols significantly mitigate the formation of 5-hydroxymethylfurfural (HMF) in fried potato chips, a process where (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol can be involved. These flavan-3-ols can be effective additives in reducing HMF levels without altering sensory properties (Qi et al., 2018).

Conversion to High-Value Chemicals

The compound plays a role in the conversion of 5-hydroxymethylfurfural to high-value chemicals. Catalytic processes can transform it into a variety of valuable chemicals, highlighting its importance as a versatile platform compound derived from renewable biomass (Xia et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

(3S,5S)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMXOLOBWMBITN-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CO[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444914 | |

| Record name | (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

CAS RN |

204509-08-0 | |

| Record name | (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

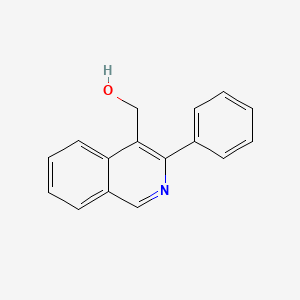

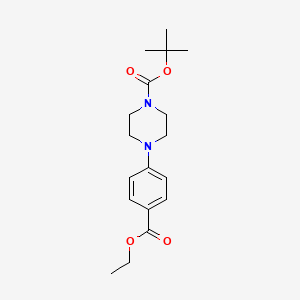

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)

![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)

![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)

![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)